molecular formula C9H19NO2 B13752646 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol CAS No. 5001-44-5

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol

Cat. No.: B13752646
CAS No.: 5001-44-5
M. Wt: 173.25 g/mol
InChI Key: SVLNPLWAUHBJMV-UHFFFAOYSA-N
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Description

The compound 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol is a hydroxylated aliphatic molecule featuring a propan-2-ylideneaminooxy substituent at the second carbon of a hexanol backbone. The propan-2-ylideneaminooxy group may confer chelating properties or serve as a precursor for heterocyclic derivatives.

Properties

CAS No.

5001-44-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-(propan-2-ylideneamino)oxyhexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-4-5-6-9(7-11)12-10-8(2)3/h9,11H,4-7H2,1-3H3

InChI Key

SVLNPLWAUHBJMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)ON=C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the condensation of a hexanol derivative with a suitable aminooxy precursor containing the propan-2-ylideneamino group. This process is generally carried out under controlled conditions to ensure high yield and purity.

The key synthetic step is the formation of the aminooxy linkage (-ON=CR2), which can be achieved by reacting an aminooxy compound with an aldehyde or ketone derivative of the hexanol backbone, often under mildly basic conditions to facilitate nucleophilic attack and condensation.

Specific Reaction Conditions and Reagents

  • Starting Materials: Hexan-1-ol or its activated derivatives (e.g., hexanoic acid or hexan-1-ol derivatives) and an aminooxy compound such as N-propan-2-ylideneaminooxy species.

  • Reaction Medium: Polar aprotic solvents are preferred to dissolve both reactants and facilitate the reaction. Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).

  • Temperature: The reaction is commonly conducted at temperatures ranging from 0 °C to 40 °C to control reaction rates and avoid side reactions.

  • Catalysts/Base: Mild bases such as triethylamine or sodium bicarbonate may be used to deprotonate the aminooxy group and promote condensation.

  • Purification: The product is purified by standard methods such as recrystallization or chromatography to remove unreacted starting materials and by-products.

Industrial Scale Synthesis

Industrial preparation scales up the laboratory methods with optimizations:

  • Use of higher reactant concentrations and controlled addition rates.

  • Employment of inert organic solvents such as toluene, xylene, or ethyl acetate to improve phase separation and yield.

  • Implementation of advanced purification techniques including recrystallization and chromatographic separation to meet purity standards.

  • Reaction monitoring by chromatographic and spectroscopic methods ensures consistent product quality.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Hexan-1-ol derivative + N-propan-2-ylideneaminooxy Polar aprotic solvent, 0–40 °C, base catalyst This compound Controlled temperature to minimize side reactions
2 Purification Recrystallization or chromatography Pure target compound Phase separation favored in organic solvents

Analytical Data and Reaction Findings

Isomerism and Purity

The compound can exist as mixtures of stereoisomers (E/Z isomers) and tautomeric forms due to the aminooxy linkage. Preparation methods aim to control these isomers by reaction conditions and purification steps, as mixtures can affect biological activity and physical properties.

Solubility and Isolation

The product exhibits low water solubility, which facilitates isolation by phase separation when using organic solvents such as toluene or ethyl acetate. This property is advantageous for industrial-scale purification.

Reaction Optimization Parameters

Parameter Range/Value Effect on Reaction
Temperature 0 to +40 °C Controls reaction rate and selectivity
Base equivalents 0.05 to 0.5 molar ratio Catalyzes condensation, affects yield
Solvent choice Polar aprotic solvents Enhances reactant solubility and phase separation
Reactant ratio 1:1 to 1:5 (ketoxime: aminooxy) Influences conversion and purity

Research Findings from Literature

  • A patent (EP1925610A1) outlines a related process where ketoximes react with ethylene oxide under basic conditions to form hydroxyethyl ketoximes, highlighting the importance of solvent choice and temperature control, which can be extrapolated to the preparation of aminooxy derivatives like this compound.

  • Academic research emphasizes the use of DMSO and other polar aprotic solvents to dissolve aminooxy compounds and facilitate reactions at moderate temperatures, ensuring high yields and controlled stereochemistry.

  • Industrial practices favor aromatic solvents such as toluene and xylene for their ability to aid phase separation and product isolation, as well as for their inertness under reaction conditions.

Summary Table of Preparation Methods

Method Type Key Reactants Solvents Used Conditions Advantages Limitations
Laboratory Synthesis Hexan-1-ol derivative + aminooxy compound DMSO, THF, DMF 0–40 °C, base catalyst High purity, controlled isomerism Requires careful temperature control
Industrial Synthesis Same as lab scale, scaled quantities Toluene, xylene, ethyl acetate Controlled temp and base Efficient phase separation, scalable Solvent recovery needed

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexan-1-ol (CAS 111-27-3)

  • Structure : A primary alcohol with a six-carbon chain.
  • Applications: Widely used in industrial solvents, fragrances (e.g., fruity notes in olive oil and prickly pear ), and as a precursor in chemical synthesis.
  • Toxicity: Non-genotoxic and non-teratogenic in animal studies . Low acute toxicity but classified as flammable (Category 3) with skin/eye irritation risks .
  • Ecological Impact : Toxic to aquatic organisms (e.g., fish, daphnia) .

2-Ethyl-1-hexanol (CAS 104-76-7)

  • Structure : Branched primary alcohol with an ethyl group at C2.
  • Applications : Key intermediate in plasticizers (e.g., dioctyl phthalate) and surfactants .
  • Toxicity: Higher volatility and occupational exposure risks compared to hexan-1-ol. Limited data on reproductive toxicity in the evidence.

Hexanal (CAS 66-25-1)

  • Structure : Aldehyde derivative of hexan-1-ol.
  • Applications : Contributes to rancid odors in oxidized foods but also fruity aromas in ripe fruits .
  • Reactivity: Prone to oxidation, forming hexanoic acid.

2-[(3S,7S,11S)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

  • Structure: A marine-derived diterpenoid with a hydroxylated alkyl chain .

Table 1: Comparative Properties of Selected Alcohols

Compound Functional Groups Toxicity Profile Key Applications
Hexan-1-ol Primary alcohol Low acute toxicity Solvents, fragrances
2-Ethyl-1-hexanol Branched primary alcohol Volatile irritant Plasticizers, surfactants
Hexanal Aldehyde Oxidative rancidity Food aroma modulation
Target Compound* Hydroxy-Schiff base Unknown Hypothetical: Chelators

*Inferred properties for 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol.

Biological Activity

2-[(Propan-2-ylideneamino)oxy]hexan-1-ol, an organic compound with the molecular formula C_{11}H_{23}N_{1}O_{2} and a molecular weight of approximately 187.24 g/mol, is notable for its unique structural features, particularly the aminooxy group. This functional group is significant in biological interactions, allowing the compound to form covalent bonds with electrophilic centers in biomolecules, which can influence their functionality and stability.

Chemical Structure and Properties

The compound is characterized by a hexan-1-ol backbone and a propan-2-ylideneaminooxy functional group. Its chemical structure can be represented as follows:

Structure C11H23NO2\text{Structure }\text{C}_{11}\text{H}_{23}\text{N}\text{O}_{2}

This structure facilitates various chemical interactions, making it a compound of interest in both synthetic and biological chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its aminooxy group, which enables it to interact with proteins and other biomolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, altering enzymatic activity.
  • Modulation of Cellular Processes : By interacting with signaling proteins, it may influence various cellular pathways.

Research indicates that compounds containing aminooxy groups can participate in biochemical pathways that are crucial for cellular function. The formation of covalent bonds with proteins can lead to significant changes in protein behavior, potentially affecting metabolic processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
2-{[(Methoxy)amino]oxy}hexanoic acidContains a methoxy groupDifferent reactivity due to the electron-donating nature
2-{[(Ethoxy)amino]oxy}hexanoic acidContains an ethoxy groupAlters solubility and interaction profiles
2-{[(Butan-2-y lidene)amino]oxy}hexanoic acidContains a butan-2-y lidene groupInfluences stability and reactivity differently

The presence of the propan structure in this compound affects its stability, solubility, and overall interaction with other molecules, making it distinct from its analogs.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Preliminary research suggests that compounds with aminooxy functionalities exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
    • Minimum Inhibitory Concentration (MIC) : The MIC for related compounds has been reported as low as 6.25 µg/mL against certain pathogens .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms have revealed that compounds with aminooxy groups can significantly affect enzyme kinetics. For example, studies have shown that aminooxy derivatives can inhibit urease activity with IC50 values around 62.5 µg/mL .

Q & A

Q. What are the common synthetic routes for 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol?

The synthesis typically involves the reaction of a hydroxylamine derivative (e.g., propan-2-ylideneamine) with a hexanol-based substrate. A widely reported method (e.g., for structurally similar compounds) employs propylene oxide or epoxide intermediates in the presence of catalysts like NaOH or KOH, dissolved in polar solvents such as ethanol or methanol . For example:

  • Reagents : Propan-2-ylideneamine, hexanol derivative, propylene oxide.
  • Conditions : Solvent (ethanol/methanol), catalyst (NaOH/KOH), 60–80°C, 6–12 hours.
  • Key Step : Nucleophilic attack of the amine on the epoxide, followed by ring-opening to form the oxyamino linkage .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxyamino and hexanol backbone. Splitting patterns (e.g., doublets for -O-NH- groups) and chemical shifts (δ 3.5–4.5 ppm for oxy protons) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₉H₁₉NO₂, theoretical 195.26 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C linkage) .

Q. What are the common derivatives of this compound, and how are they synthesized?

Derivatives are synthesized via oxidation, reduction, or substitution:

Reaction Type Reagents Products Reference
OxidationKMnO₄, CrO₃Ketones or aldehydes
ReductionLiAlH₄, NaBH₄Amines or alcohols
SubstitutionSOCl₂, HClHalogenated derivatives (e.g., Cl)

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test alternatives to NaOH/KOH, such as organocatalysts (e.g., DMAP) or ionic liquids, to reduce side reactions .
  • Solvent Optimization : Compare aprotic solvents (e.g., DMF) with polar protic solvents to enhance solubility and reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

  • Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration) to ensure reproducibility .
  • Impurity Profiling : Use HPLC to check for byproducts (e.g., oxidized derivatives) that may interfere with bioassays .
  • Stereochemistry Analysis : Isolate enantiomers via chiral chromatography and test separately, as bioactivity may depend on configuration .

Q. What mechanistic insights explain unexpected oxidation products?

  • Radical Intermediates : Use ESR spectroscopy to detect radical species during KMnO₄-mediated oxidation, which may lead to non-selective cleavage .
  • Computational Modeling : Perform DFT calculations to predict preferred reaction pathways (e.g., C-O vs. C-N bond cleavage) .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be addressed?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for the oxyamino group .
  • Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation) causing unexpected splitting .

Q. What stability challenges arise under varying storage conditions?

  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C may degrade the oxyamino group) .
  • Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λmax ~270 nm) .
  • Hygroscopicity : Use desiccants or inert-atmosphere storage to prevent hydrolysis of the oxyamino linkage .

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